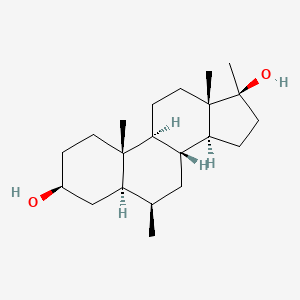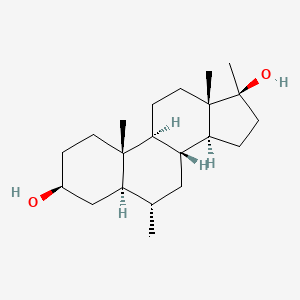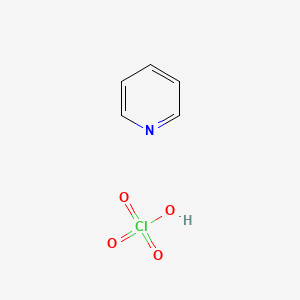
Pyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium perchlorate is a chemical compound that belongs to the class of pyridinium salts. It is formed by the combination of pyridine and perchloric acid. Pyridinium salts are known for their diverse applications in organic synthesis, electrochemistry, and as intermediates in the preparation of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium perchlorate can be synthesized by reacting pyridine with perchloric acid. The reaction typically involves the addition of perchloric acid to a solution of pyridine in an appropriate solvent, such as acetonitrile or water. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations .
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process includes the controlled addition of perchloric acid to pyridine, followed by purification steps to isolate the desired this compound product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced to form pyridine and other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while reduction can regenerate pyridine .
Scientific Research Applications
Pyridinium perchlorate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridinium perchlorate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Pyridinium Chlorochromate: Another pyridinium salt known for its use as an oxidizing agent in organic synthesis.
Pyridinium Dichromate: Similar to pyridinium chlorochromate, it is used for oxidation reactions but has different reactivity and selectivity.
Uniqueness: Pyridinium perchlorate is unique due to its specific reactivity and the ability to act as a catalyst in various organic reactions. Its perchlorate anion provides distinct chemical properties compared to other pyridinium salts, making it valuable in specific synthetic applications .
Properties
CAS No. |
15598-34-2 |
|---|---|
Molecular Formula |
C5H6ClNO4 |
Molecular Weight |
179.56 g/mol |
IUPAC Name |
pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;(H,2,3,4,5) |
InChI Key |
JLKXXDAJGKKSNK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.OCl(=O)(=O)=O |
Canonical SMILES |
C1=CC=[NH+]C=C1.[O-]Cl(=O)(=O)=O |
Key on ui other cas no. |
15598-34-2 |
Related CAS |
110-86-1 (Parent) |
Synonyms |
monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


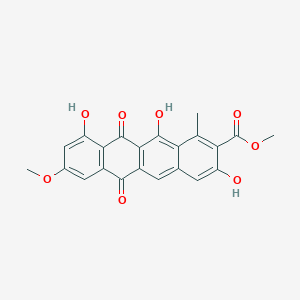
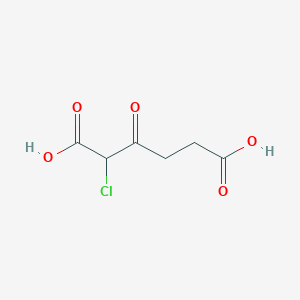
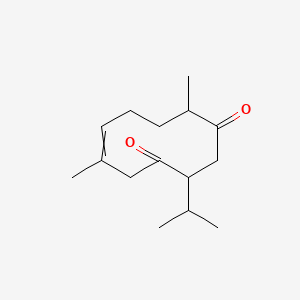
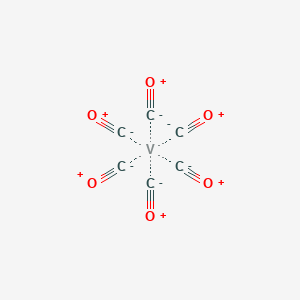
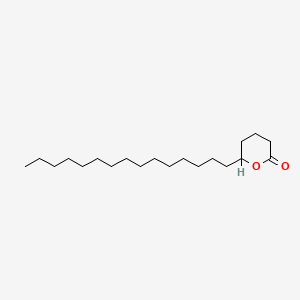

![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)
